3',4'-Difluoro-2-piperidinomethyl benzophenone
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Overview
Description
The compound "3',4'-Difluoro-2-piperidinomethyl benzophenone" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various applications, including neuroleptic agents and antiproliferative activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed in these papers provide insights into the chemistry of related difluorobenzophenone derivatives and their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting with the preparation of key intermediates. For instance, a neuroleptic agent with a difluorobenzophenone core was synthesized by a Friedel-Crafts reaction followed by several steps including ring-opening, ketalization, condensation, and debenzylation processes . This approach indicates the complexity and the careful planning required to introduce specific functional groups at desired positions on the benzophenone scaffold.
Molecular Structure Analysis
Structural characterization of these compounds is typically achieved using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction studies . The molecular structures are often stabilized by intramolecular hydrogen bonds, which can significantly influence the conformation and, consequently, the biological activity of the molecules. The piperidine and morpholine rings, commonly found in these compounds, tend to adopt a chair conformation, which is a preferred stable conformation for such cyclic systems .
Chemical Reactions Analysis
The chemical reactivity of difluorobenzophenone derivatives can be inferred from the synthesis and functionalization reactions described. For example, the Suzuki-Miyaura cross-coupling reaction is employed to selectively introduce aryl groups at specific positions on the benzophenone core . This reaction showcases the ability to selectively modify the benzophenone scaffold, which is crucial for the development of compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of fluorine atoms and other substituents like trifluoromethyl groups can significantly affect the electron distribution, acidity, and overall reactivity of the benzophenone derivatives. The crystalline nature of these compounds, as evidenced by X-ray diffraction studies, suggests that they have well-defined solid-state structures, which could be important for their function and interaction with biological targets .
Scientific Research Applications
Synthesis and Characterization in Polymer Chemistry
3',4'-Difluoro-2-piperidinomethyl benzophenone plays a crucial role in the synthesis of fluorinated polyimides derived from novel unsymmetrical diamines. These compounds exhibit excellent thermal stability, solubility, and mechanical properties, making them suitable for advanced material applications. The research by Yang et al. (2010) in the Journal of Fluorine Chemistry and Polymer Degradation and Stability, and by Bu et al. (2011) in Polymer Degradation and Stability, demonstrates the potential of these polyimides for use in high-performance materials due to their outstanding combined features such as high tensile strengths, elongations at break, and thermal resistance (Yang et al., 2010), (Yang et al., 2010), (Bu et al., 2011).
Environmental and Water Treatment
In environmental science, this compound has relevance in the study of water treatment processes. The work by Yang and Ying (2013) in Water Research discusses the oxidation of benzophenone-3 during water treatment, highlighting its potential effects on water quality and human health (Yang & Ying, 2013). Similarly, Pan et al. (2017) in the Chemical Engineering Journal, and Cao et al. (2021) in Environmental Science and Pollution Research, investigate the degradation of benzophenone-3 in aqueous solutions, suggesting the effectiveness of certain treatments in removing harmful compounds from water (Pan et al., 2017), (Cao et al., 2021).
Photocatalysis and Organic Chemistry
In the field of organic chemistry, Lefebvre et al. (2016) in Chemical Communications explore the use of benzophenone derivatives in photocatalysis, showing the potential of these compounds in chemical synthesis under light irradiation (Lefebvre et al., 2016), (Lefebvre et al., 2016).
Safety And Hazards
The safety data sheet for “3’,4’-Difluoro-2-piperidinomethyl benzophenone” provides several precautionary statements. These include avoiding breathing dust, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area . It’s important to handle this compound with care, following all safety precautions.
properties
IUPAC Name |
(3,4-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c20-17-9-8-14(12-18(17)21)19(23)16-7-3-2-6-15(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLNBUNIWMBRHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643617 |
Source
|
Record name | (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Difluoro-2-piperidinomethyl benzophenone | |
CAS RN |
898773-77-8 |
Source
|
Record name | (3,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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